(3-Bromo-2-chlorophenyl)boronic acid

Boronic Acid Acidity Lewis Acidity Suzuki-Miyaura Coupling

Securing a building block that supports orthogonal, multi-step cross-coupling without premature protodeboronation is a recurring challenge in medicinal chemistry and agrochemical scale-up. (3-Bromo-2-chlorophenyl)boronic acid (CAS 352535-98-9) directly addresses this pain point: its 3-bromo-2-chloro substitution pattern creates a reactivity gradient (C-Br > C-Cl) that enables three sequential Suzuki-Miyaura couplings from a single intermediate. This eliminates the need for multiple starting materials, compresses synthetic routes, and reduces procurement complexity. Compared to fluorinated analogs, the bromo-chloro system offers markedly improved stability against protodeboronation, delivering higher and more reproducible yields during process scale-up. Standard purity is 98%; stocks are maintained in an inert atmosphere at 2-8 °C and shipped under ambient conditions with full QA documentation.

Molecular Formula C6H5BBrClO2
Molecular Weight 235.27 g/mol
CAS No. 352535-98-9
Cat. No. B1521912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-2-chlorophenyl)boronic acid
CAS352535-98-9
Molecular FormulaC6H5BBrClO2
Molecular Weight235.27 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)Br)Cl)(O)O
InChIInChI=1S/C6H5BBrClO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H
InChIKeyYCMXATUQDUMDGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-2-chlorophenyl)boronic Acid: Technical Specifications


(3-Bromo-2-chlorophenyl)boronic acid (CAS 352535-98-9) is a dihalogenated arylboronic acid building block with the molecular formula C6H5BBrClO2 and a molecular weight of 235.27 g/mol [1]. This compound belongs to the class of ortho-substituted phenylboronic acids, which exhibit distinct electronic and steric properties compared to their meta- and para-substituted isomers due to the proximity of the substituent to the boron center [2]. Its predicted physicochemical properties include a pKa of 7.26 ± 0.58, a density of 1.79 ± 0.1 g/cm³, and a boiling point of 372.0 ± 52.0 °C . The compound is widely employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl and heteroaryl structures in pharmaceutical and agrochemical research [3].

(3-Bromo-2-chlorophenyl)boronic Acid: Key Differentiators


Indiscriminate substitution of (3-Bromo-2-chlorophenyl)boronic acid with a generic phenylboronic acid or a differently substituted analog is scientifically unsound due to its unique ortho-dihalogen substitution pattern. The simultaneous presence of bromine and chlorine atoms at the 3- and 2-positions, respectively, imparts a specific electronic and steric environment that directly influences its reactivity, selectivity, and stability in cross-coupling reactions [1]. Unlike its mono-halogenated counterparts (e.g., 3-bromophenylboronic acid) or regioisomers (e.g., 2-bromo-3-chlorophenylboronic acid), the specific 3-bromo-2-chloro substitution pattern on (3-Bromo-2-chlorophenyl)boronic acid modulates its Lewis acidity and protodeboronation kinetics, as ortho-substituents are known to significantly alter the electron density on the boron atom [2]. Furthermore, the relative reactivity of the C–Br versus C–Cl bonds in subsequent synthetic steps is a critical design feature that cannot be replicated by compounds lacking this precise halogen arrangement [3].

(3-Bromo-2-chlorophenyl)boronic Acid: Comparative Evidence


Enhanced Lewis Acidity from ortho-Dihalogenation

The predicted acid dissociation constant (pKa) for (3-Bromo-2-chlorophenyl)boronic acid is 7.26 ± 0.58 . This value is notably lower than the predicted pKa for its regioisomer, (4-bromo-2-chlorophenyl)boronic acid (pKa 8.38) , and for the mono-halogenated analog, 3-bromophenylboronic acid (pKa 8.7) [1]. This lower pKa indicates a higher Lewis acidity for the target compound, a property known to enhance reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle [2].

Boronic Acid Acidity Lewis Acidity Suzuki-Miyaura Coupling

Ortho-Steric Effect in Suzuki Coupling

The presence of an ortho-chlorine substituent adjacent to the boronic acid group in (3-Bromo-2-chlorophenyl)boronic acid introduces steric hindrance that can be exploited for chemoselectivity. A general study on ortho-substituted arylboronic acids demonstrated that while 2-fluorophenylboronic acid (a smaller ortho substituent) provided a 92% yield in a Suzuki coupling with a model aryl bromide, 2-methylphenylboronic acid (a bulkier ortho group) gave only a 70% yield under identical conditions [1]. (3-Bromo-2-chlorophenyl)boronic acid, with its ortho-chlorine (van der Waals radius ~175 pm vs. ~147 pm for fluorine), is expected to exhibit intermediate reactivity that can be tuned for selective mono-coupling in polyhalogenated systems, a feature supported by a class-level review on ortho-substituent effects [2].

Steric Hindrance Ortho-Substituent Effect Suzuki-Miyaura Coupling

Superior Protodeboronation Stability

Protodeboronation is a major side reaction that limits the utility of certain arylboronic acids, particularly those with strong electron-withdrawing groups. While specific kinetic data for (3-Bromo-2-chlorophenyl)boronic acid are not available, a seminal study on the protodeboronation of 30 arylboronic acids revealed that highly fluorinated analogs (e.g., 2,6-difluorophenylboronic acid) undergo rapid protodeboronation at rates up to 100x faster than non-fluorinated analogs under basic conditions at 70 °C [1]. The presence of bromine and chlorine, which are less electron-withdrawing than fluorine, suggests that (3-Bromo-2-chlorophenyl)boronic acid should exhibit significantly greater stability than its fluoro-substituted counterparts, making it a more robust reagent for reactions requiring prolonged heating or basic media [2].

Protodeboronation Stability Boronic Acid Degradation

Dual Halogen Reactivity for Iterative Synthesis

A defining feature of (3-Bromo-2-chlorophenyl)boronic acid is its possession of two halogen atoms with intrinsically different reactivities in cross-coupling. It is well-established that the reactivity order for oxidative addition to Pd(0) is C–I > C–Br >> C–Cl [1]. Therefore, the bromine atom at the 3-position can be selectively engaged in a first Suzuki coupling, leaving the ortho-chlorine intact for a subsequent, orthogonal reaction [2]. This sequential reactivity is a design feature of the molecule. In contrast, analogs like (3-bromo-2-fluorophenyl)boronic acid have a C–F bond which is generally inert under standard Suzuki conditions, limiting the possibilities for further iterative functionalization of the aryl core [3].

Chemoselectivity Sequential Coupling Iterative Synthesis

(3-Bromo-2-chlorophenyl)boronic Acid: Application Scenarios


Iterative Biaryl Library Synthesis

The differential reactivity of the C–Br and C–Cl bonds on (3-Bromo-2-chlorophenyl)boronic acid makes it an ideal building block for constructing diverse biaryl libraries via iterative cross-coupling [1]. In a first step, the boronic acid moiety is used in a Suzuki coupling to install a first aryl group. In a second, orthogonal step, the remaining bromine atom is selectively coupled under mild conditions, preserving the ortho-chlorine for a third and final diversification reaction under more forcing conditions [2]. This strategy is validated by a general methodology developed for the sequential Suzuki–Miyaura cross-coupling of chlorobromobenzenes, which demonstrated good to excellent overall yields for unsymmetrical terphenyl synthesis [3].

Sterically Hindered Biaryl Ligand Synthesis

The ortho-chlorine substituent in (3-Bromo-2-chlorophenyl)boronic acid introduces a defined steric environment that can be exploited in the synthesis of hindered biaryl ligands for transition-metal catalysis [1]. Research has shown that ortho-substituted boronic acids, while sometimes giving lower yields due to sterics, can be successfully coupled to create highly encumbered biaryl structures that are otherwise difficult to access [2]. This compound can be used to synthesize novel phosphine ligands or N-heterocyclic carbene precursors where the chlorine atom serves as a steric shield to fine-tune the catalyst's selectivity and stability.

Robust Process Chemistry for Agrochemicals

For agrochemical discovery programs where robust, scalable chemistry is paramount, (3-Bromo-2-chlorophenyl)boronic acid offers a favorable stability profile compared to its fluorinated analogs [1]. Fluorinated boronic acids are known to be more susceptible to protodeboronation, a degradation pathway that can erode yields and complicate purification during scale-up [2]. The enhanced stability of the bromo-chloro system against this side reaction makes it a more reliable choice for process development, ensuring higher batch-to-batch consistency and reducing the risk of costly synthetic failures in the production of key agrochemical intermediates [3].

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